molecular formula C16H14O2 B8646027 p-Benzyloxycinnamaldehyde

p-Benzyloxycinnamaldehyde

Cat. No. B8646027
M. Wt: 238.28 g/mol
InChI Key: NYHQCCMTIODLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04014899

Procedure details

Other N-methyl-cinnamylamines can be prepared as follows: To the solution of 5.55 g of di-isopropylamine in 60 ml of diethyl ether, 35 ml of 1.6 molar n-butyl lithium in hexane are added dropwise while stirring at -20° under nitrogen. Thereupon the solution of 6.9 g of N-ethylidenecyclohexylamine in 50 ml of diethyl ether is added dropwise at -20°, followed by the solution of 10.6 g of 4-benzyloxy-benzaldehyde in 50 ml of diethyl ether and 10 ml of tetrahydrofuran at -70°. The mixture is stirred for 1 hour at room temperature, washed with 50 ml of water and stirred with 100 ml of water and 50 ml of acetic acid for 8 hours at room temperature. The ethereal layer is collected, washed with water, N hydrochloric acid, 2N aqueous sodium hydroxide and saturated aqueous sodium chloride, dried and evaporated, to yield the 4-benzyloxycinnamaldehyde.
[Compound]
Name
N-methyl-cinnamylamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.55 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
6.9 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
10.6 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C(=NC1CCCCC1)C.[CH2:17]([O:24][C:25]1[CH:32]=[CH:31][C:28]([CH:29]=O)=[CH:27][CH:26]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[CH2:33]([O:35]CC)[CH3:34]>C([Li])CCC.CCCCCC.O1CCCC1>[CH2:17]([O:24][C:25]1[CH:32]=[CH:31][C:28]([CH:29]=[CH:34][CH:33]=[O:35])=[CH:27][CH:26]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
N-methyl-cinnamylamines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
5.55 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
35 mL
Type
solvent
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
6.9 g
Type
reactant
Smiles
C(C)=NC1CCCCC1
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
10.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=O)C=C1
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
while stirring at -20° under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for 1 hour at room temperature
Duration
1 h
WASH
Type
WASH
Details
washed with 50 ml of water
STIRRING
Type
STIRRING
Details
stirred with 100 ml of water and 50 ml of acetic acid for 8 hours at room temperature
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The ethereal layer is collected
WASH
Type
WASH
Details
washed with water, N hydrochloric acid, 2N aqueous sodium hydroxide and saturated aqueous sodium chloride
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=CC=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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